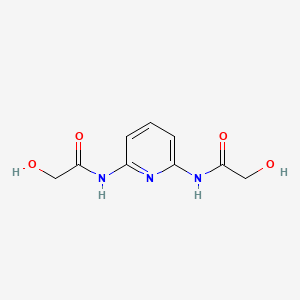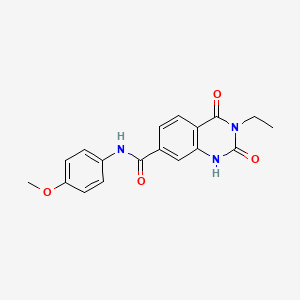
3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of inflammatory mediators and cancer-promoting molecules. By inhibiting their activity, this compound reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. Physiologically, it has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a valuable tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide. One area of research is the development of more potent analogs of this compound with improved anti-inflammatory and anti-cancer properties. Another area of research is the investigation of the mechanism of action of this compound at the molecular level. Additionally, the potential applications of this compound in agriculture and materials science warrant further investigation.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide involves the reaction between 3-ethylphenylamine and 1-benzothiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In agriculture, this compound has been used as a pesticide due to its insecticidal and fungicidal properties. In materials science, it has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals.
Propiedades
IUPAC Name |
3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-2-11-6-5-7-12(10-11)19-17(20)16-15(18)13-8-3-4-9-14(13)21-16/h3-10H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXETJEZANZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-ethylphenyl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5703217.png)
![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)




![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)

![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)


![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)